molecular formula C10H7N3O B8281413 6-Amino-7-cyano isoquinolin-1-one

6-Amino-7-cyano isoquinolin-1-one

Cat. No. B8281413
M. Wt: 185.18 g/mol
InChI Key: USIJWVXVFAMMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08809326B2

Procedure details

A reaction vial was charged with 7-bromo-6-aminoisoquinolone hydrochloride (203 mg, 0.74 mmol), Zn(CN)2 (1.55 mmol) and Pd(Ph3P)4 (0.37 mmol) in 1.5 mL of dry dimethylacetamide. The vial was sealed and warmed to 100° C. for 20 minutes in a microwave. The reaction was recharged with additional Pd(Ph3P)4 (0.37 mmol) and warmed for another 20 minutes. The reaction was then diluted with 1 N aqueous NaOH and the resulting solids were isolated by filtration (615 mg). The desired product was present in both the solids as well as the filtrate. The solids were purified by suspension in dimethylacetamide, filtration to remove insoluble material and reverse phase HPLC chromatography of the filtrate to afford the desired product as a white solid (62 mg, 46%). The aqueous filtrate from above was neutralized with 1 N aqueous HCl and the resulting crude product was isolated by filtration (233 mg). This additional material was used without further purification.
Name
7-bromo-6-aminoisoquinolone hydrochloride
Quantity
203 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.55 mmol
Type
catalyst
Reaction Step One
Quantity
0.37 mmol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.37 mmol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Br[C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][NH:9][C:10]2=[O:13])=[CH:5][C:4]=1[NH2:14].C[C:16]([N:18](C)C)=O>[OH-].[Na+].[C-]#N.[C-]#N.[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH2:14][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][C:3]=1[C:16]#[N:18])[C:10](=[O:13])[NH:9][CH:8]=[CH:7]2 |f:0.1,3.4,5.6.7,^1:31,33,52,71|

Inputs

Step One
Name
7-bromo-6-aminoisoquinolone hydrochloride
Quantity
203 mg
Type
reactant
Smiles
Cl.BrC1=C(C=C2C=CNC(C2=C1)=O)N
Name
Quantity
1.5 mL
Type
reactant
Smiles
CC(=O)N(C)C
Name
Quantity
1.55 mmol
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Name
Quantity
0.37 mmol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.37 mmol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction
CUSTOM
Type
CUSTOM
Details
The vial was sealed
TEMPERATURE
Type
TEMPERATURE
Details
warmed for another 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the resulting solids were isolated by filtration (615 mg)

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C=CNC(C2=CC1C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.